1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
Historical Development of Pyrido[2,3-d]pyrimidine Research
The exploration of pyrido[2,3-d]pyrimidines began in the early 1990s, driven by their structural similarity to folate cofactors and purine bases. Kisliuk et al. pioneered synthetic routes in 1993, developing reductive alkylation and condensation techniques to produce 2,4-diamino derivatives. These early efforts focused on dihydrofolate reductase (DHFR) inhibition, with compounds like piritrexim demonstrating antitumor activity. Subsequent work by Queener et al. introduced lipophilic side chains, enhancing target affinity and bioavailability. The integration of methyl and carboxylic acid groups, as seen in 1,3,7-trimethyl-2,4-dioxo derivatives, emerged from efforts to optimize solubility and metabolic stability.
Structural Classification within Heterocyclic Chemistry
Pyrido[2,3-d]pyrimidines belong to the fused bicyclic heterocycles, featuring a pyrimidine ring (positions 1–4) annulated with a pyridine ring (positions 5–8). The target compound’s structure (Fig. 1) includes:
- Methyl groups at N1, N3, and C7, which sterically shield the core.
- A carboxylic acid at C5, introducing hydrogen-bonding capacity.
- Dioxo groups at C2 and C4, enabling tautomerism and metal coordination.
This architecture places it within the tetrahydropyrido[2,3-d]pyrimidine subclass, distinct from fully aromatic analogs. The partial saturation at C7–C8 reduces planarity, potentially enhancing membrane permeability.
Relationship to Xanthine Derivatives and Theophylline
Structurally, the compound shares homology with xanthines like theophylline (1,3-dimethylxanthine), a bronchodilator targeting adenosine receptors. Key comparisons include:
The C5 carboxylic acid in the target compound introduces ionizable character absent in theophylline, potentially altering target selectivity.
Significance in Medicinal Chemistry Research
Pyrido[2,3-d]pyrimidines are prized for their multitarget potential , with reported activities spanning:
- Anticancer : DHFR and kinase inhibition.
- Antimicrobial : DNA gyrase interference.
- Anti-inflammatory : PDE4 modulation.
The 1,3,7-trimethyl-2,4-dioxo variant’s carboxylic acid group may enable prodrug strategies or metalloenzyme interactions, expanding its utility.
Evolution of Pyrido[2,3-d]pyrimidine as Bioactive Scaffolds
Structural diversification has been central to optimizing pyrido[2,3-d]pyrimidines. Early analogs focused on diamino substitutions (e.g., piritrexim), while modern derivatives exploit electron-withdrawing groups (e.g., dioxo, carboxyl) to modulate electronic properties. The target compound exemplifies this trend, combining methyl groups for lipophilicity with a carboxylic acid for solubility. Synthetic advances, such as NaH-mediated cyclization, have enabled efficient access to these complex systems.
Properties
IUPAC Name |
1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)7-8(12-5)13(2)11(18)14(3)9(7)15/h4H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOFJHYBJDXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the cyclocondensation of appropriate precursors such as aromatic benzaldehydes, malononitrile, and barbituric acid. The reaction conditions often require the use of catalysts like SnO2/SiO2 and solvents such as ethanol. The reaction is usually carried out at room temperature to ensure efficient product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrimidinediones.
Scientific Research Applications
Medicinal Chemistry
1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has been investigated for its pharmacological properties. It exhibits potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can possess significant antibacterial activity against various strains of bacteria .
Antioxidant Activity
Research indicates that this compound demonstrates antioxidant properties. The ability to scavenge free radicals makes it a candidate for developing supplements or pharmaceuticals aimed at oxidative stress-related conditions. In vitro assays have confirmed its efficacy in reducing oxidative damage in cellular models .
Agrochemical Applications
The compound has been explored for its potential use as a pesticide or herbicide. Its structural features suggest it may interact effectively with biological targets in pests or weeds. Preliminary studies indicate that it can disrupt metabolic processes in certain plant species and pests .
Material Science
In material science, this compound has been synthesized into polymers and composites due to its unique chemical structure. These materials exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices has shown promise in applications such as coatings and adhesives .
Case Study 1: Antimicrobial Properties
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized derivatives of this compound. The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria using disk diffusion methods. The study concluded that modifications to the chemical structure could enhance antibacterial efficacy further .
Case Study 2: Antioxidant Efficacy
In another investigation focusing on the antioxidant capabilities of this compound, researchers employed DPPH radical scavenging assays to assess its effectiveness. The findings indicated that the compound exhibited a dose-dependent response in scavenging free radicals, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Spectral and Physicochemical Comparisons
- IR Spectroscopy :
- NMR Data :
Pharmacological Potential
Biological Activity
1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 878421-36-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N5O4
- Molecular Weight : 291.26 g/mol
- Density : 1.66 g/cm³ (predicted)
- pKa : 3.33 (predicted)
Biological Activity Overview
The compound exhibits a range of biological activities including:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of pyrimidine compounds often show significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria and fungi.
- A study comparing similar structures found that certain modifications enhanced antibacterial efficacy significantly compared to standard antibiotics like Ciprofloxacin and Rifampicin .
- Antiviral Activity :
-
Anticancer Potential :
- Preliminary studies suggest that certain structural analogs may possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms involve modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of 1,3,7-trimethyl-2,4-dioxo derivatives is often attributed to their ability to interact with various biomolecular targets:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Binding : Some derivatives may act as ligands for specific receptors involved in cellular signaling pathways.
Antibacterial Activity
A detailed study evaluated the antibacterial properties of various pyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific functional groups exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 5 | S. aureus |
| Compound C | 20 | Pseudomonas aeruginosa |
Antiviral Efficacy
In a study focusing on influenza virus inhibition, the compound demonstrated an EC50 value ranging from 7 to 25 µM against various strains without significant cytotoxicity up to concentrations of 250 µM .
Q & A
Q. What are the common synthetic routes for preparing 1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid?
The compound is typically synthesized via multi-step reactions starting with functionalized pyrimidine or pyridine precursors. For example, analogous pyrido[2,3-d]pyrimidine derivatives are synthesized by cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds, followed by alkylation at the N1 and N3 positions using methylating agents like methyl iodide . A key intermediate involves the formation of a tetrahydrothieno[2,3-d]pyrimidine scaffold, which is subsequently oxidized and functionalized at the 5-position with a carboxylic acid group .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Used to confirm substituent positions and regioselectivity. For example, methyl groups at N1, N3, and N7 appear as distinct singlets in the 1H NMR spectrum (δ ~3.0–3.5 ppm), while the dioxo groups (C2 and C4) are confirmed via carbonyl signals in 13C NMR (~170–180 ppm) .
- IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O at ~1650–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with structurally related pyrido[2,3-d]pyrimidine derivatives?
Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Pseudomonas aeruginosa), with MIC values ranging from 8–64 µg/mL . Antitumor activity has also been reported for analogs bearing thiophene or pyrrole substituents, showing IC₅₀ values <10 µM in cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of pyrido[2,3-d]pyrimidine precursors be addressed?
Regioselective alkylation at N1 versus N3 is controlled by steric and electronic factors. For example, using bulky alkylating agents (e.g., benzyl bromide) favors N3 alkylation due to reduced steric hindrance, while smaller agents (e.g., methyl iodide) target N1. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) further modulate selectivity. Monitoring via TLC and optimizing reaction times (4–12 hours) are critical .
Q. What strategies resolve contradictions in spectral data interpretation for structural elucidation?
Discrepancies in NMR assignments (e.g., overlapping signals for methyl groups) can be resolved by:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign adjacent substituents .
- Deuteration Experiments : Exchanging labile protons (e.g., carboxylic acid O-H) with deuterium simplifies spectra .
- Comparative Analysis : Cross-referencing with spectra of structurally defined analogs (e.g., ethyl ester derivatives) clarifies ambiguous signals .
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) or TEA (triethylamine) improves acylation efficiency at the 5-carboxylic acid position, increasing yields from ~60% to >85% .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) for cyclocondensation steps, minimizing side-product formation .
- Purification Techniques : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. What approaches link structural modifications to enhanced antimicrobial efficacy?
- SAR Studies : Introducing electron-donating groups (e.g., methoxy) at the phenyl ring of 5-carboxamide derivatives improves membrane penetration, reducing MIC values by 4–8 fold .
- Molecular Docking : Computational models predict interactions with bacterial dihydrofolate reductase (DHFR), guiding the design of analogs with stronger hydrogen bonding (e.g., -NH₂ or -OH substituents) .
- In Vitro Testing : Time-kill assays and synergy studies with β-lactams validate potency and mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
